Chromen-2-ones, also known as coumarins, are a class of organic compounds known for their diverse biological activities. They serve as a central scaffold in various pharmaceutical and medicinal chemistry applications. Researchers synthesize numerous derivatives by introducing different substituents to the core chromen-2-one structure, aiming to enhance their biological properties or explore new applications. [, , , , , ]
N-cycloheptyl-2-oxo-2H-chromene-6-sulfonamide is a synthetic compound classified within the coumarin derivatives. Coumarins are a diverse group of naturally occurring and synthetic compounds known for their significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of a sulfonamide group into the coumarin structure enhances its pharmacological potential, making it a subject of interest in medicinal chemistry and drug development.
The synthesis of N-cycloheptyl-2-oxo-2H-chromene-6-sulfonamide typically involves a multi-step process. One prominent method begins with the chlorosulfonation of coumarin using chlorosulfonic acid at low temperatures (around 0°C). This reaction yields 2-oxo-2H-chromene-6-sulfonyl chloride, which can then be further reacted with cycloheptylamine to form the desired sulfonamide derivative .
The molecular structure of N-cycloheptyl-2-oxo-2H-chromene-6-sulfonamide can be described as follows:
N-cycloheptyl-2-oxo-2H-chromene-6-sulfonamide can undergo various chemical reactions typical of sulfonamides and coumarin derivatives:
The specific reaction conditions (temperature, solvent choice, catalysts) significantly influence the yield and purity of the final product. For instance, using potassium carbonate as a base in dimethylformamide has been shown to enhance yields in related syntheses .
The mechanism of action for N-cycloheptyl-2-oxo-2H-chromene-6-sulfonamide primarily involves its interaction with biological targets:
N-cycloheptyl-2-oxo-2H-chromene-6-sulfonamide is typically characterized by:
Key chemical properties include:
N-cycloheptyl-2-oxo-2H-chromene-6-sulfonamide has several scientific applications:
2-Oxo-2H-chromene-6-sulfonamide derivatives are characterized by a coumarin core sulfonylated at the C6 position, with nitrogen-linked substituents dictating pharmacological specificity. The structural diversity arises primarily from variations in the N-linked moiety, ranging from aliphatic chains to complex heterocycles:
Table 1: Core Structural Features of Key 2-Oxo-2H-Chromene-6-Sulfonamide Derivatives
Compound Name | Core Structure | N-Substituent | Positional Key |
---|---|---|---|
N-Cycloheptyl-2-oxo-2H-chromene-6-sulfonamide | 2-Oxo-2H-chromene-6-sulfonamide | Cycloheptyl | Lead Compound |
N-Cyclohexyl-2-oxo-2H-chromene-6-sulfonamide | 2-Oxo-2H-chromene-6-sulfonamide | Cyclohexyl | Analog |
N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-oxo-2H-chromene-6-sulfonamide | 2-Oxo-2H-chromene-6-sulfonamide | 6-oxo-2-thioxotetrahydropyrimidin-4-yl | Biologically Active Analog |
Coumarin-6-sulfonamide (unsubstituted) | 2-Oxo-2H-chromene-6-sulfonamide | -H | Parent Scaffold |
N-cycloheptyl-2-oxo-2H-chromene-6-sulfonamide (Molecular Formula: C₁₆H₁₉NO₄S; CAS: 942875-67-4 for cyclohexyl variant, structural analog) typifies this class, featuring a seven-membered aliphatic ring conferring distinct steric and electronic properties compared to smaller cycloalkyl (e.g., cyclopentyl, cyclohexyl) or aryl substituents. The sulfonamide linkage (-SO₂NH-) at C6 is critical, as this position optimizes spatial orientation for target binding without destabilizing the lactone ring essential for core integrity. X-ray crystallography and computational models confirm that larger N-alkyl/aryl groups like cycloheptyl induce slight torsional angles in the sulfonamide bond, potentially favoring interactions with hydrophobic enzyme pockets [2] [5].
Table 2: Molecular and Physicochemical Profiles of Representative Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP (Predicted) | Key Structural Variant |
---|---|---|---|---|
N-Cycloheptyl-2-oxo-2H-chromene-6-sulfonamide | C₁₆H₁₉NO₄S | 321.40 | ~3.2 | Cycloheptyl Ring |
N-Cyclohexyl-2-oxo-2H-chromene-6-sulfonamide | C₁₅H₁₇NO₄S | 307.36 | ~2.8 | Cyclohexyl Ring |
N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-oxo-2H-chromene-6-sulfonamide | C₁₃H₁₀N₃O₅S₂ | 352.37 | ~1.1 | Heterocyclic (Thioxopyrimidinyl) |
7-Diethylamino-N-(p-tolyl)-2-oxo-2H-chromene-3-sulfonamide | C₂₀H₂₂N₂O₄S | 386.47 | ~3.5 | C3-Sulfonamide, 7-Diethylamino |
The cycloheptyl variant exhibits moderate lipophilicity (predicted logP ~3.2), balancing aqueous solubility and membrane permeability—a key determinant for cellular uptake in oncologic applications. Substitutions at C7 (e.g., diethylamino in related coumarin sulfonamides) further fine-tune electronic properties, enhancing DNA intercalation or enzyme inhibition potential [5].
Coumarin-sulfonamide hybrids demonstrate significant promise as modulators of metabolic enzymes, particularly dipeptidyl peptidase-IV (DPP-IV), a prime target for type 2 diabetes mellitus (T2DM). DPP-IV inactivation enhances insulin secretion and reduces glucagon via glucagon-like peptide-1 (GLP-1) stabilization. Rigorous in silico and in vitro studies confirm that the sulfonamide moiety (-SO₂NH-) anchors these inhibitors into the DPP-IV catalytic pocket through hydrogen bonding with residues like Glu205/Glu206 and hydrophobic stacking with Tyr547. While N-cycloheptyl-2-oxo-2H-chromene-6-sulfonamide itself requires explicit DPP-IV assay validation, structurally analogous coumarin sulfonamides (e.g., Omarigliptin analogs) exhibit low-micromolar IC₅₀ values, underscoring the pharmacophore's viability. Molecular hybridization strategies indicate that larger N-substituents (e.g., cycloheptyl) may enhance binding longevity by occupying the S1 hydrophobic subsite more effectively than smaller alkyl chains [6].
In oncology, N-functionalized-2-oxo-2H-chromene-6-sulfonamides exert multi-faceted antitumor effects, with N-cycloheptyl-2-oxo-2H-chromene-6-sulfonamide serving as a prototype for lead optimization:
DNA Gyrase/Topoisomerase Inhibition: Close analogs (e.g., coumarin-6-sulfonamide 12, IC₅₀ = 1.793 μg/mL against DNA gyrase) surpass reference drugs like novobiocin by intercalating into the DNA gyrase B ATP-binding pocket. The sulfonamide bridge and hydrophobic N-substituent (e.g., cycloheptyl) facilitate critical van der Waals contacts with residues Ala47, Val71, and Asp73 (E. coli gyrase, PDB: 1KZN), disrupting ATP hydrolysis and DNA supercoiling essential for bacterial/cancer cell replication [3].
Apoptosis Induction & Metastasis Suppression: Derivatives like compound 9c (7-diethylamino-N-aryl-coumarin-3-sulfonamide) inhibit MDA-MB-231 breast cancer proliferation (IC₅₀ = 9.33 μM) by elevating intracellular reactive oxygen species (ROS) and activating caspase-3. The N-cycloheptyl group’s lipophilicity likely enhances mitochondrial membrane disruption, triggering ROS bursts. Concurrently, these compounds suppress tumor migration/invasion by downregulating metalloproteinases (MMPs), evidenced by wound-healing and Transwell assays showing >50% inhibition at 20 μM [5].
Table 3: Anticancer and Antimicrobial Mechanisms of Key Coumarin Sulfonamides
Biological Target | Compound Example | Key Mechanism | Experimental Activity |
---|---|---|---|
DNA Gyrase (E. coli) | 2-oxo-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2H-chromene-6-sulfonamide | Competitive inhibition at ATP-binding site | IC₅₀ = 1.793 μg/mL (vs. Novobiocin 1.425 μg/mL) [3] |
Breast Cancer (MDA-MB-231) | 7-Diethylamino-N-(m-tolyl)-2-oxo-2H-chromene-3-sulfonamide (9c) | ROS induction, Caspase-3 activation | IC₅₀ = 9.33 μM; Apoptosis up to 57.46% at 40 μM [5] |
Colon Cancer (HCT-116) | Coumarin-pyrazol-N-sulfonamide hybrids | Bax/Bcl-2 modulation, Caspase-3 elevation | IC₅₀ = 0.01 μM (vs. Doxorubicin 0.63 μM) [7] |
DPP-IV Enzyme | Omarigliptin-like coumarin sulfonamides | Competitive inhibition, GLP-1 stabilization | IC₅₀ ~10–11 μM (e.g., compounds 6i, 6j) [6] |
The structural plasticity of the N-substituent in 2-oxo-2H-chromene-6-sulfonamides enables broad target engagement across metabolic and oncology targets. Hybridization with bioactive heterocycles (e.g., thioxopyrimidinyl in compound 12) further amplifies potency, highlighting this scaffold’s adaptability in addressing multifactorial diseases [3] [5] [7].
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3